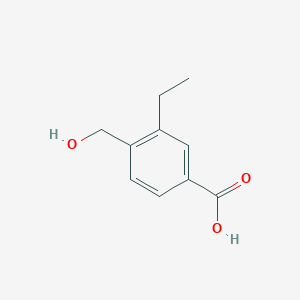
3-Ethyl-4-(hydroxymethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the third position and a hydroxymethyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid derivatives. For instance, starting with 4-(hydroxymethyl)benzoic acid, an ethyl group can be introduced at the third position using ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(hydroxymethyl)benzoic acid is coupled with an ethyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. For example, the use of continuous flow reactors can enhance the reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-(hydroxymethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3-Ethyl-4-carboxybenzoic acid.
Reduction: 3-Ethyl-4-(hydroxymethyl)benzyl alcohol.
Substitution: 3-Ethyl-4-(bromomethyl)benzoic acid.
Aplicaciones Científicas De Investigación
3-Ethyl-4-(hydroxymethyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethyl group can also affect the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Lacks the ethyl group at the third position.
3-Methyl-4-(hydroxymethyl)benzoic acid: Has a methyl group instead of an ethyl group at the third position.
3-Ethylbenzoic acid: Lacks the hydroxymethyl group at the fourth position.
Uniqueness
3-Ethyl-4-(hydroxymethyl)benzoic acid is unique due to the presence of both the ethyl and hydroxymethyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-ethyl-4-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C10H12O3/c1-2-7-5-8(10(12)13)3-4-9(7)6-11/h3-5,11H,2,6H2,1H3,(H,12,13) |
Clave InChI |
JTOGEEATNRVYDN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


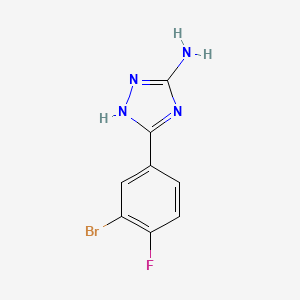


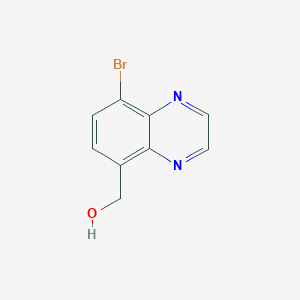
![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)
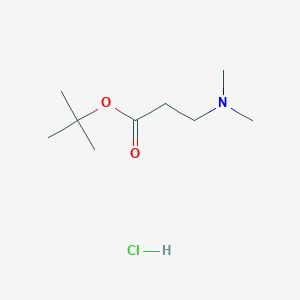
![5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13664950.png)
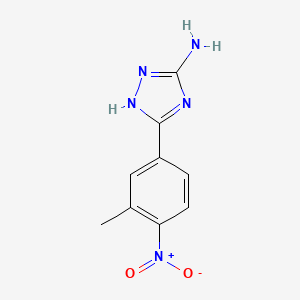
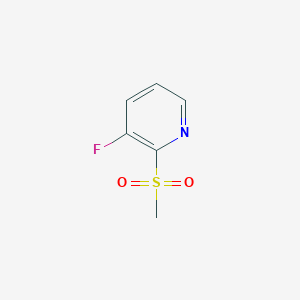

![4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)

![4-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13664991.png)
![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)
